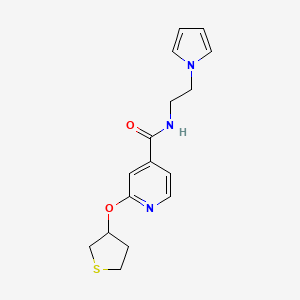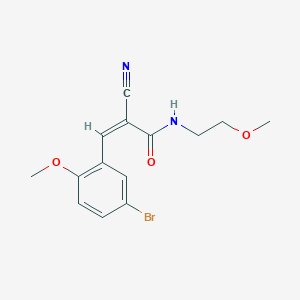![molecular formula C7H11N5O3S B2616433 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide CAS No. 870693-18-8](/img/structure/B2616433.png)
2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide” is a chemical compound with the molecular formula C7H11N5O3S and a molecular weight of 245.26 . It contains a tetrahydro-1,2,4-triazin-6-yl group, which is a type of heterocyclic compound. This compound is for research use only .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide, due to its structural complexity, finds application in the synthesis and characterization of novel chemical entities. For instance, Saraswathi and Srinivasan (1977) explored the synthesis of 1,2,4-triazines, showcasing the diverse cyclization pathways possible with related compounds, which could be applicable to understanding the chemical behavior and potential applications of the compound (Saraswathi & Srinivasan, 1977).
Antimicrobial and Anticancer Potential
Research by Fathima et al. (2022) on derivatives of 1,2,4-triazines, including structures similar to the compound of interest, revealed significant antimicrobial, antifungal, and anticancer activities. This indicates the compound’s potential utility in developing novel therapeutic agents (Fathima et al., 2022). Similarly, Kumara et al. (2015) demonstrated the larvicidal and antimicrobial activities of triazinone derivatives, highlighting the compound's potential in pest control and antimicrobial applications (Kumara et al., 2015).
Fungicidal Activities
Chen et al. (2009) synthesized 1,2,4-triazolo[1,5-a]pyrimidine derivatives with acetohydrazide components, showing promising fungicidal activities against various fungi, suggesting the compound’s role in agriculture as a potential fungicide (Chen et al., 2009).
Pharmacological Properties
The reaction of related triazole compounds with various substituents has been explored to understand their potential pharmacological properties. Maliszewska-Guz et al. (2005) investigated the effects of similar compounds on the central nervous system, indicating the broad scope of biological activity exploration for our compound of interest (Maliszewska-Guz et al., 2005).
Mosquito-Larvicidal and Antibacterial Properties
Studies by Castelino et al. (2014) on thiadiazolotriazin-4-ones, structurally similar to the compound , demonstrated moderate mosquito-larvicidal and antibacterial activities. This suggests potential applications in mosquito control and antibacterial drug development (Castelino et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(2,4-dimethyl-3,5-dioxo-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3S/c1-11-6(14)5(10-12(2)7(11)15)16-3-4(13)9-8/h3,8H2,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMSRWZUSLSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)
![ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2616355.png)

![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2616357.png)

![8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2616359.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2616363.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2616365.png)
![tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B2616369.png)

